molecular formula C17H17N3O B2859863 N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide CAS No. 2321334-00-1

N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide

Cat. No.: B2859863
CAS No.: 2321334-00-1
M. Wt: 279.343
InChI Key: QCNMWWBLVHFPOS-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by a cinnamamide structure, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide typically involves the reaction of methyl cinnamates with phenylethylamines. This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors. The optimal reaction conditions include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes. This method is highly efficient, achieving a maximum conversion rate of 91.3% .

Industrial Production Methods

Industrial production of cinnamamides, including this compound, often employs continuous-flow reaction technology. This approach offers several advantages, such as short residence time, mild reaction conditions, and easy control of the reaction process. Additionally, the catalyst used in this method can be recycled or reused, making it a rapid and economical strategy for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous ether solution.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with ergosterol in the fungal plasma membrane, disrupting cell wall integrity and leading to cell death. In antibacterial applications, it targets enzymes involved in fatty acid biosynthesis, inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide
  • N-(2-arylmethylthio)phenylsulfonyl)cinnamamide

Uniqueness

N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide stands out due to its unique structural features, such as the cyclopropyl group and pyrimidinyl moiety, which contribute to its distinct biological activities. Compared to similar compounds, it exhibits enhanced antimicrobial and antifungal properties, making it a promising candidate for further research and development .

Properties

IUPAC Name

(E)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-17(9-6-13-4-2-1-3-5-13)18-11-15-10-16(14-7-8-14)20-12-19-15/h1-6,9-10,12,14H,7-8,11H2,(H,18,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNMWWBLVHFPOS-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.